

Unveiling Suberin: A Technical Guide to Fluorol Yellow 088 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fluorol Yellow 088	
Cat. No.:	B149401	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fluorol Yellow 088**, a lipophilic fluorochrome, for the specific detection and analysis of suberin in plant tissues. Suberin, a complex lipophilic biopolymer, plays a critical role in controlling the movement of water and solutes across plant roots and in forming protective barriers against environmental stresses. Understanding its deposition is crucial for research in plant biology, agriculture, and the development of compounds that may interact with these plant barriers.

Core Principles of Fluorol Yellow 088 Staining

Fluorol Yellow 088 is a fluorescent dye that specifically binds to the aliphatic components of suberin lamellae.[1][2][3] Its lipophilic nature allows it to readily partition into the waxy layers of suberin within the cell wall, providing a distinct fluorescent signal upon excitation.[4][5] This specificity allows for the clear visualization of suberized structures, such as the endodermis and exodermis in roots, and can be used to distinguish suberin from lignin.[1][2][6]

Chemical and Physical Properties of Fluorol Yellow 088

Property	Value
Synonyms	Solvent Green 4; 2,8-dimethylnaphtho[3,2,1-kl]xanthene[7]
Molecular Formula	C22H16O[7]
Molecular Weight	296.36 g/mol [7]
CAS Number	81-37-8[7]
Excitation Wavelength (λex)	450 nm (in MeOH)[7], 365 nm[8], 470 nm (blue light)[9]
Emission Wavelength (λem)	515 nm (in MeOH)[7], ≥420 nm[8]
Solubility	Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate, Chloroform, ethanol; poorly soluble in water.[1][2][7]
Appearance	Bright yellow solid

Experimental Protocols for Suberin Detection

Several protocols have been established for staining suberin with **Fluorol Yellow 088**. The choice of method may depend on the plant species, tissue type, and available equipment.

Protocol 1: Lactic Acid-Based Staining for Seedlings[7] [10]

This is a widely used method for whole-mount staining of seedlings, particularly Arabidopsis thaliana.

Materials:

- Fluorol Yellow 088 (0.01% w/v in lactic acid)
- Aniline blue (0.5% w/v in water)
- 50% Glycerol

- 12-well microtiter plates
- Featherweight forceps
- Wide-field fluorescence microscope with a GFP filter set

Procedure:

- Prepare a fresh 0.01% (w/v) solution of **Fluorol Yellow 088** in lactic acid.
- Incubate 5-day-old seedlings in the Fluorol Yellow 088 solution at 70°C for 30 minutes.[7]
- Rinse the seedlings with water three times for 5 minutes each.[7][10]
- For counter-staining, incubate the seedlings in 0.5% (w/v) aniline blue solution at room temperature for 30 minutes in the dark.[7][10]
- Wash the samples in water for at least 30 minutes, changing the water every 10 minutes.[7]
 [10]
- Mount the seedlings on a slide with 50% glycerol for observation.[7][10]
- Visualize using a wide-field microscope with a standard GFP filter.[10]

Important Considerations:

- Always use a freshly prepared Fluorol Yellow 088 solution.[7][10]
- Handle seedlings gently to avoid root damage. [7][10]
- Protect samples from light after staining.[7][10]
- Image samples within 3 hours of preparation to prevent signal leakage into the xylem.[7][10]
- Minimize fluorescence exposure to less than 20 minutes to avoid photobleaching.[10]

Protocol 2: Rapid Ethanol-Based Staining for Root Cross-Sections[1][2][3]

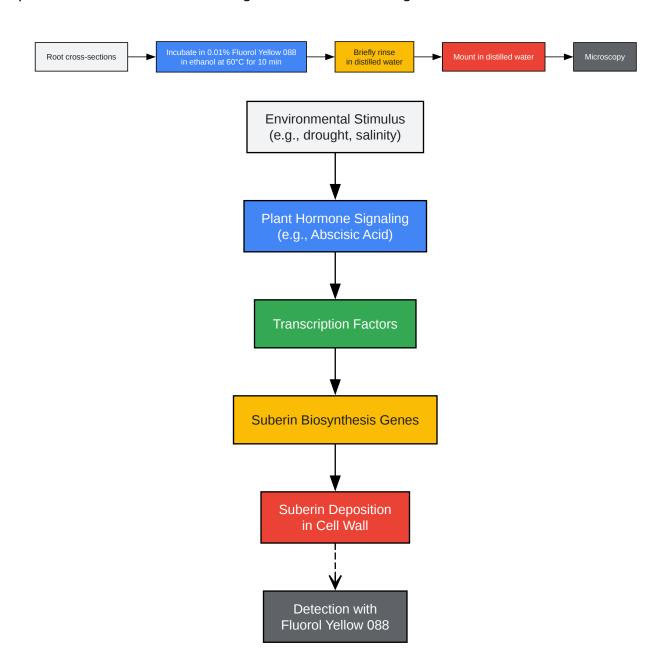
This modified protocol significantly reduces the time required for staining and is suitable for high-throughput analysis.

Materials:

- Fluorol Yellow 088 (0.01% w/v in 99.5% ethanol)
- Distilled water
- Microtome for sectioning
- 1.5 ml tubes
- Fluorescence microscope

Procedure:

- Prepare a 0.01% (w/v) solution of **Fluorol Yellow 088** in 99.5% ethanol. The dye dissolves readily at room temperature.[2]
- Obtain root cross-sections using a manual rotary microtome and place them in 1.5 ml tubes.
 [2]
- Add approximately 200 µl of the staining solution to the tubes.
- Incubate at 60°C for 10 minutes.[2]
- Remove the staining solution and briefly rinse the sections with distilled water.[2]
- Mount the sections in fresh distilled water for immediate observation under a fluorescence microscope.[2]


Visualization of Experimental Workflows

Click to download full resolution via product page

Caption: Lactic Acid-Based Staining Workflow for Seedlings.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis [jstage.jst.go.jp]
- 2. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid staining method for the detection of suberin lamellae in the root endodermis and exodermis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CliniSciences [clinisciences.com]
- 5. Buy Fluorol Yellow 088 | 81-37-8 [smolecule.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Staining of suberin in leaves of Salvia officinalis [microinformatics.net]
- 10. wp.unil.ch [wp.unil.ch]
- To cite this document: BenchChem. [Unveiling Suberin: A Technical Guide to Fluorol Yellow 088 Staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149401#understanding-fluorol-yellow-088-for-suberin-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com